molecular formula C10H9N3O3 B14477065 6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione CAS No. 72255-56-2

6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14477065
CAS No.: 72255-56-2
M. Wt: 219.20 g/mol
InChI Key: SXISGBITQSYSTC-UHFFFAOYSA-N
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Description

6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a hydroxyanilino group at the 6-position and two keto groups at the 2 and 4 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-hydroxyaniline with a suitable pyrimidine precursor. One common method includes the reaction of 4-hydroxyaniline with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with DNA and RNA, affecting their replication and transcription processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound with a simpler structure.

    Barbituric Acid: A pyrimidine derivative with similar keto groups.

    4-Hydroxyaniline: The precursor used in the synthesis of the compound.

Uniqueness

6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyanilino and keto groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

72255-56-2

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

6-(4-hydroxyanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H9N3O3/c14-7-3-1-6(2-4-7)11-8-5-9(15)13-10(16)12-8/h1-5,14H,(H3,11,12,13,15,16)

InChI Key

SXISGBITQSYSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)O

Origin of Product

United States

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